

Isonipecotic acid molecular weight and formula

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Compound of Interest

Compound Name: Isonipecotic acid

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An In-Depth Technical Guide to Isonipecotic Acid

This technical guide provides a comprehensive overview of **isonipecotic acid**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis, and its role in neuroscience, particularly as a ligand for GABA receptors.

Core Molecular Information

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained derivative of γ -aminobutyric acid (GABA).^[1] Its chemical structure consists of a piperidine ring with a carboxylic acid group at the 4-position.^[2]

- Molecular Formula: $C_6H_{11}NO_2$ ^{[3][4][5][6]}
- Molecular Weight: 129.16 g/mol ^{[3][4][5][6][7][8]}

Physicochemical and Pharmacological Properties

The quantitative data for **isonipecotic acid** and its hydrochloride salt are summarized below, providing a clear reference for its chemical and physical characteristics.

Property	Isonipecotic Acid	Isonipecotic Acid Hydrochloride
Synonyms	Piperidine-4-carboxylic acid, 4-Carboxypiperidine, Hexahydroisonicotinic acid[3][4][5][6][7][8]	4-Piperidinecarboxylic acid hydrochloride[9][10]
CAS Number	498-94-2[3][4][5]	5984-56-5[9][10]
Molecular Formula	C ₆ H ₁₁ NO ₂ [3][4][5][6]	C ₆ H ₁₂ ClNO ₂ [9][10]
Molecular Weight	129.16 g/mol [3][4][5][6][7][8]	165.62 g/mol [3][10]
Appearance	White to off-white crystalline powder[2][5][11]	Not specified
Melting Point	>300 °C; darkens at ~300 °C, melts at 336 °C[3][5][11][12]	~293-300 °C with decomposition[3]
pKa	3.73 (carboxylic acid), 10.72 (piperidine nitrogen)[2]	Not specified
LogP	-0.08[2]	-1.29[9]
Solubility	Soluble in water[8]	Freely soluble in water; soluble in ethanol and methanol[3]
Purity	≥99% (Titration)[5]	Not specified

Experimental Protocols

Synthesis of Isonipecotic Acid

Isonipecotic acid is typically prepared through the catalytic reduction of isonicotinic acid. Below are established methodologies.

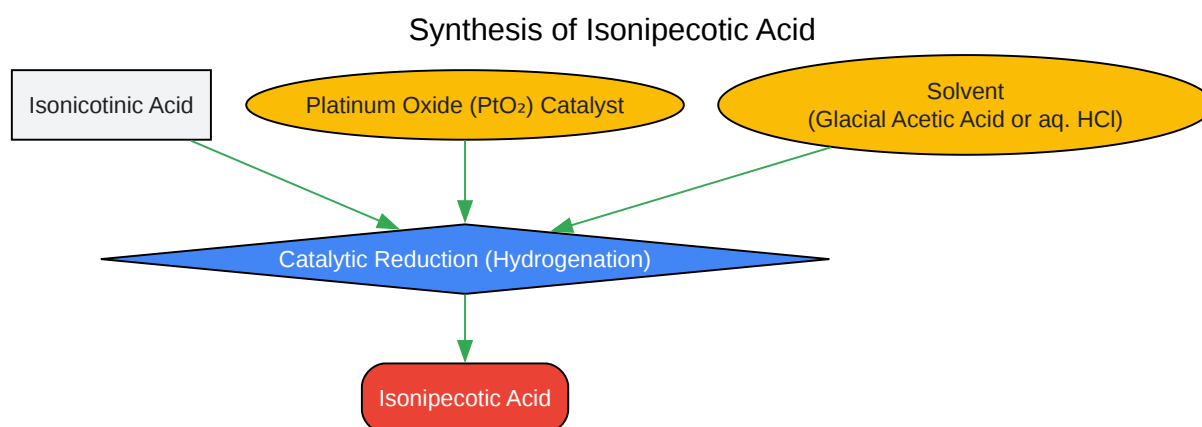
Method 1: Reduction in Glacial Acetic Acid

- Reactants: Isonicotinic acid, glacial acetic acid, platinum oxide (catalyst).[3]

- Procedure: Isonicotinic acid is dissolved in glacial acetic acid. The reduction is carried out in the presence of a platinum oxide catalyst.
- Reference: Wibaut, Rec. Trav. Chim. 63, 141 (1944).[3]

Method 2: Reduction in Aqueous HCl

- Reactants: Isonicotinic acid, water, concentrated hydrochloric acid, platinum oxide (catalyst). [3]
- Procedure: The reduction of isonicotinic acid is performed in an aqueous solution containing concentrated HCl with platinum oxide as the catalyst.
- Reference: Sperber et al., US 2739968 (1956 to Schering).[3]



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Caption: Catalytic reduction of isonicotinic acid.

Purification Protocol

- Method: **Isonipecotic acid** can be purified by crystallization from water or ethanol, where it forms needles.[12] The hydrochloride salt is purified by recrystallization from water or aqueous HCl.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Application: **Isonipectic acid** hydrochloride can be analyzed by reverse-phase (RP) HPLC. [9]
- Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid.[9] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[9]
- Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[9] It is also suitable for pharmacokinetic studies. [9]

Applications in Research and Drug Development

Isonipectic acid is a valuable molecule in neuroscience and pharmaceutical development due to its interaction with neurotransmitter systems.[5]

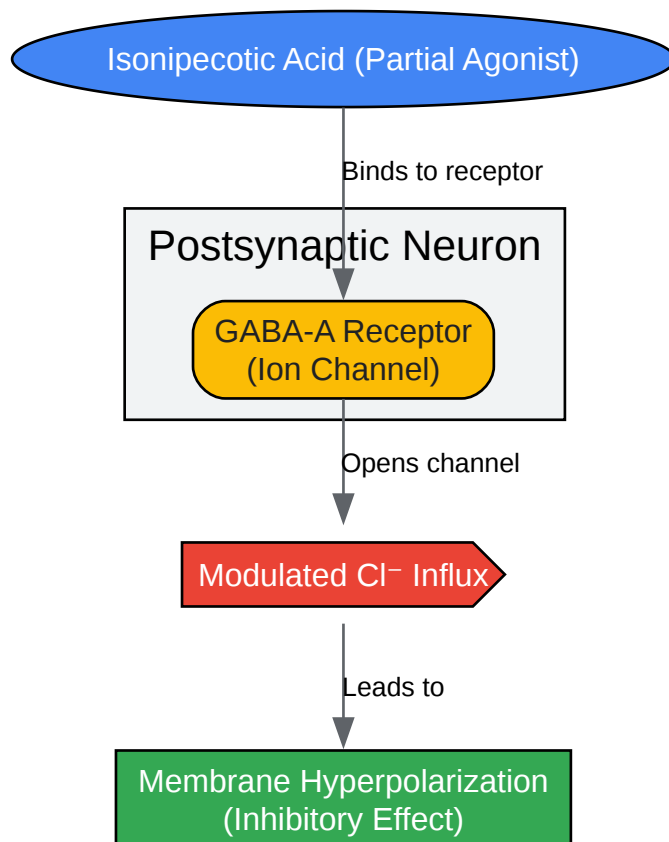
- Neuroscience Research: It is primarily characterized as a partial agonist at GABA-A receptors, making it a useful tool for studying inhibitory neurotransmission and neurological function.[1][2][7][8]
- Pharmaceutical Intermediate: It serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS) for conditions like epilepsy, anxiety, and depression.[2][5][13][14] It is used in the synthesis of HDAC inhibitors and other piperidine-based derivatives.[2]
- Chemical Synthesis: As a heterocyclic compound, it is a precursor in the production of more complex molecules.[2][5]

Mechanism of Action: GABA-A Receptor Modulation

Isonipectic acid functions as a partial agonist of the GABA-A receptor.[1][8] Its efficacy varies depending on the subunit composition of the receptor. It shows moderate-efficacy partial agonism at α_1 , α_2 , α_3 , and α_5 subunit-containing receptors but acts as a full or near-full agonist

at α_4 and α_6 subunit-containing receptors.[1] However, its utility in CNS research is limited by its inability to cross the blood-brain barrier.[1]

Isonipectic Acid Signaling Pathway



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Caption: Partial agonism at the GABA-A receptor.

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